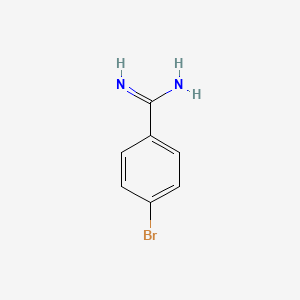

4-Bromobenzimidamide

描述

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, 4-Bromobenzimidamide serves as a fundamental building block. lookchem.com Its unique chemical architecture allows for the strategic introduction of various functional groups, facilitating the construction of complex molecular frameworks. lookchem.com The presence of the bromine atom, for instance, enables a range of cross-coupling reactions, a cornerstone of modern synthetic chemistry. This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision.

Furthermore, the amidine group offers its own set of reactive possibilities. It can participate in cyclization reactions to form heterocyclic structures, which are prevalent in many biologically active compounds. The ability to undergo these transformations makes this compound a highly sought-after starting material for creating diverse chemical libraries. For example, it has been used in the synthesis of quinazoline (B50416) derivatives, a class of compounds with significant applications in medicinal chemistry. organic-chemistry.org

Relevance in Medicinal Chemistry Research

The structural motifs derived from this compound are of particular interest to medicinal chemists. lookchem.com The core structure is considered a "privileged scaffold" because it can be adapted to interact with a variety of biological targets. thieme-connect.com This adaptability makes it a valuable starting point in the design and discovery of new therapeutic agents. lookchem.comfonderpharm.com

Researchers have utilized this compound and its derivatives to develop inhibitors for various enzymes, including those implicated in cancer. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer. nih.gov This highlights the compound's role in generating lead compounds for drug development programs. The ability to systematically modify the this compound scaffold allows for the fine-tuning of a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Chemical and Physical Properties of this compound and its Hydrochloride Salt

Below are tables detailing the chemical and physical properties of this compound and its commonly used hydrochloride salt.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 22265-36-7 | nih.gov |

| Molecular Formula | C7H7BrN2 | nih.gov |

| Molecular Weight | 199.05 g/mol | nih.gov |

| Appearance | / | lookchem.com |

| Melting Point | 218℃ | lookchem.com |

| Boiling Point | 261℃ | lookchem.com |

| Density | 1.62 g/cm³ | lookchem.com |

| Flash Point | 112℃ | lookchem.com |

| Vapor Pressure | 0.012mmHg at 25°C | lookchem.com |

| Refractive Index | 1.63 | lookchem.com |

| pKa | 11.39±0.50 (Predicted) | lookchem.com |

Table 2: Properties of 4-Bromobenzamidine hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 55368-42-8 | chemicalbook.com |

| Molecular Formula | C7H8BrClN2 | chemicalbook.com |

| Molecular Weight | 235.51 g/mol | chemicalbook.com |

| Appearance | White Crystalline Solid | fonderpharm.comchemicalbook.com |

| Melting Point | 269-272℃ | chemicalbook.com |

| Boiling Point | 260.8 °C at 760 mmHg | fonderpharm.com |

| Flash Point | 111.5 °C | fonderpharm.com |

| Solubility | Soluble in Methanol (B129727) | chemicalbook.com |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | fonderpharm.comchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

4-bromobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODFDXUBCBQKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944930 | |

| Record name | 4-Bromobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22265-36-7 | |

| Record name | 4-Bromobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Bromobenzimidamide and Its Structural Analogues

Direct Synthesis Methodologies for 4-Bromobenzimidamide

The most common and direct route to synthesizing this compound and its salts is through the reaction of the corresponding nitrile, 4-bromobenzonitrile (B114466). The Pinner reaction, first reported in the late 19th century, remains a cornerstone for this transformation. thieme-connect.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an intermediate imidate salt, known as a Pinner salt. organic-chemistry.orgslideshare.net Subsequent treatment of this salt with ammonia (B1221849) or an amine furnishes the desired amidine.

A typical laboratory synthesis involves bubbling anhydrous HCl gas through a solution of 4-bromobenzonitrile in an alcohol like ethanol. The resulting ethyl 4-bromobenzimidate hydrochloride can then be isolated and reacted with ammonia to yield this compound. organic-chemistry.org

More contemporary methods have been developed to circumvent the use of gaseous HCl. One such method involves the reaction of 4-bromobenzonitrile with sodium hexamethyldisilazide (NaHMDS) in a solvent like tetrahydrofuran (B95107) (THF), followed by quenching with water and acidification with aqueous HCl to crystallize the this compound hydrochloride salt in high yield. unich.it

The precursor, 4-bromobenzonitrile, is readily prepared from 4-bromobenzaldehyde (B125591) by reacting it with hydroxylamine (B1172632) hydrochloride in a solvent such as dimethyl sulfoxide (B87167) (DMSO). ucalgary.ca

Table 1: Selected Direct Synthesis Methods for this compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | 1. EtOH, HCl (gas)2. NH₃ | This compound | Good | organic-chemistry.orgslideshare.net |

| 4-Bromobenzonitrile | 1. NaHMDS, THF2. H₂O, HCl (aq) | This compound hydrochloride | 85% | unich.it |

| 4-Bromobenzaldehyde | Hydroxylamine hydrochloride, DMSO | 4-Bromobenzonitrile | 99% | ucalgary.ca |

Development of this compound Derivatives

The amidine functional group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives through reactions like amidation, acylation, and N-halogenation.

Amidation and Acylation Reactions

The nitrogen atoms of the amidine group can act as nucleophiles, participating in amidation and acylation reactions to form more complex structures. These reactions are crucial for building molecules with potential biological activity.

For instance, this compound hydrochloride can undergo a condensation reaction with activated cyclic compounds. A notable example is its reaction with 1,3-dimethyl-6-chloropyrimidine-2,4(1H,3H)-dione, which results in the formation of 4-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzimidamide. unich.it This type of N-amidation creates a direct link between the benzimidamide core and a uracil-like scaffold, a common motif in pharmacologically active compounds.

In a similar vein, this compound can react with β-keto esters in a condensation reaction. The reaction with methyl-2-oxocyclopentane carboxylate in dioxane at elevated temperatures leads to the formation of a condensed pyrimidine (B1678525) derivative, demonstrating a cyclization reaction initiated by the nucleophilic character of the amidine. beilstein-journals.org While this is a more complex transformation, it begins with an acylation-type mechanism.

N-Halogenation Approaches

N-Halogenation of amidines produces N-haloamidines, which are reactive intermediates for various synthetic transformations. While specific examples for this compound are not extensively documented, the general principles of N-halogenation are well-established for amidines and related compounds like amides and carbamates.

Common reagents for N-chlorination include sodium hypochlorite (B82951) (NaOCl), chlorine gas, and t-butyl hypochlorite. unich.it For example, N'-chlorination of N-arylbenzamidines with sodium hypochlorite has been used as a key step in the synthesis of 2-aryl-5-phenylazobenzimidazoles. jst.go.jp Similarly, amides and carbamates can be efficiently N-chlorinated using a combination of Oxone® and sodium chloride. unich.it

For N-bromination, N-bromosuccinimide (NBS) is a widely used reagent. organic-chemistry.org It serves as a source of electrophilic bromine and is often employed for the halogenation of nitrogen-containing compounds. For example, NBS has been used to promote the oxidative cyclization of N-acyl amidines, which proceeds through an N-bromination intermediate. researchgate.net These established methods suggest that this compound could be N-halogenated using reagents like NaOCl for chlorination or NBS for bromination to generate the corresponding N-halo-4-bromobenzimidamides, which would serve as valuable synthetic intermediates. oup.com

Transition Metal-Catalyzed Synthetic Protocols

The bromine atom on the phenyl ring of this compound provides a reactive site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex structural analogues.

Copper-Catalyzed Transformations

Copper-catalyzed reactions are particularly useful for forming C-N bonds. While many examples start with halo-benzonitriles, the principles extend to halo-benzimidamides. A highly efficient one-pot synthesis of 4-aminoquinazolines has been developed using copper catalysis. beilstein-journals.org This reaction involves the coupling of 2-iodo- or 2-bromobenzimidamides (positional isomers of the target compound) with aldehydes and sodium azide (B81097). organic-chemistry.org The transformation proceeds through a cascade of copper-catalyzed steps including SNAr substitution, reduction, and cyclization. beilstein-journals.orgjst.go.jp This highlights the potential of the bromo-amidine scaffold to participate in copper-catalyzed annulation reactions to build fused heterocyclic systems.

Table 2: Copper-Catalyzed Synthesis of 4-Aminoquinazolines

| Substrate | Coupling Partners | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Iodo/Bromobenzimidamides | Aldehydes, Sodium Azide | CuBr, L-proline, DMF | 4-Aminoquinazolines | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysis is the gold standard for creating C-C bonds from aryl halides. The bromine atom of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The reaction of this compound with various arylboronic acids would yield 4-arylbenzimidamide derivatives. Research on related substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, has demonstrated efficient Suzuki coupling using catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄. researchgate.net These conditions are broadly applicable and could be used to synthesize a library of biphenyl-like amidine structures from this compound.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. ucalgary.caacs.org This method allows for the direct introduction of an alkynyl group onto the benzene (B151609) ring of this compound. A multi-component reaction strategy involving 3-bromobenzimidamide hydrochloride (a positional isomer) has been shown to successfully incorporate various alkynes via a Sonogashira coupling step, demonstrating the feasibility of this transformation on the bromobenzimidamide scaffold.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide under palladium catalysis. This reaction would form a new C-C bond between the C4 position of the benzimidamide ring and one of the sp² carbons of the alkene, resulting in a styrenyl-type derivative. The same multi-component strategy mentioned for the Sonogashira coupling also successfully employed the Heck reaction to couple various alkenes with 3-bromobenzimidamide hydrochloride, affirming the utility of this reaction for modifying the bromobenzimidamide core.

Table 3: Overview of Palladium-Catalyzed Reactions for this compound Analogues

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 4-Arylbenzimidamide |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 4-Alkynylbenzimidamide |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | 4-Alkenylbenzimidamide |

Compound Names

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-dimethyl-6-chloropyrimidine-2,4(1H,3H)-dione |

| 2-aryl-5-phenylazobenzimidazole |

| 4-arylbenzimidamide |

| 4-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzimidamide |

| 4-Bromobenzaldehyde |

| This compound |

| This compound hydrochloride |

| 4-Bromobenzonitrile |

| 4-Iodo/Bromobenzimidamides |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| Ammonia |

| ethanol |

| Ethyl 4-bromobenzimidate hydrochloride |

| Hydrogen chloride |

| Hydroxylamine hydrochloride |

| Methyl-2-oxocyclopentane carboxylate |

| N-bromosuccinimide (NBS) |

| N-halo-4-bromobenzimidamides |

| Oxone® |

| Pd(PPh₃)₄ |

| Sodium hexamethyldisilazide (NaHMDS) |

| Sodium hypochlorite (NaOCl) |

| Tetrahydrofuran (THF) |

| t-butyl hypochlorite |

| 4-Aminoquinazolines |

| Aldehydes |

| Sodium azide |

| L-proline |

| Dimethylformamide (DMF) |

| Arylboronic acids |

| Potassium phosphate (B84403) (K₃PO₄) |

| Terminal alkynes |

| Alkenes |

| Dimethyl sulfoxide (DMSO) |

| Dioxane |

| Pinner salt |

| 3-bromobenzimidamide hydrochloride |

| N-acyl amidines |

| N-arylbenzamidines |

| N-haloamidines |

| Sodium chloride |

Biocatalytic Synthesis Routes

While direct biocatalytic routes specifically targeting this compound are not extensively documented in current literature, the enzymatic hydration of the corresponding nitrile, 4-bromobenzonitrile, represents a highly promising and green synthetic strategy. This approach utilizes nitrile-converting enzymes, which are broadly classified into nitrile hydratases and nitrilases. iupac.org

For the synthesis of an amide like this compound, nitrile hydratase (NHase) is the enzyme of choice. NHase catalyzes the hydration of a nitrile group to the corresponding primary amide with high chemoselectivity, often under mild conditions (neutral pH and room temperature). researchgate.netrsc.org This process avoids the harsh conditions, such as strong acids or bases and high temperatures, associated with traditional chemical hydration, which can lead to the formation of unwanted byproducts, including the corresponding carboxylic acid. rsc.orgacs.org

The general mechanism for this biotransformation is: R-C≡N + H₂O --(Nitrile Hydratase)--> R-CONH₂ iupac.org

Nitrile hydratases, which are metalloenzymes containing either an iron (Fe-type) or cobalt (Co-type) ion in their active site, have been successfully employed for the industrial-scale production of commodity chemicals like acrylamide (B121943) and nicotinamide. nih.govfrontiersin.orgtandfonline.com Studies on various aromatic nitriles have shown that enzymes from organisms like Rhodococcus rhodochrous can effectively hydrate (B1144303) these substrates. nih.gov The substrate scope of these enzymes can be broad, though factors such as steric hindrance near the cyano group and the electronic properties of the aromatic ring can influence conversion rates. nih.gov Therefore, the application of a suitable nitrile hydratase could provide an efficient and environmentally benign pathway to this compound from 4-bromobenzonitrile.

A further advancement combines biocatalysis and chemocatalysis in a one-pot reaction. An integrated system using whole-cell nitrile hydratase biocatalysts with copper-catalyzed N-arylation has been developed for the synthesis of diverse amide products from aromatic nitriles and iodoarenes. nih.gov This demonstrates the potential for creating complex analogues in a streamlined, efficient manner.

Multi-Component Reaction (MCR) Strategies Involving this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. iupac.orgacs.org These strategies are particularly valuable for creating libraries of structurally complex molecules, such as analogues of this compound.

A notable example involves the use of 2-bromobenzimidamides (a structural isomer and precursor type to the target compound) in a one-pot, copper-catalyzed reaction to synthesize 4-aminoquinazolines. This three-component reaction utilizes an aldehyde and sodium azide as the other inputs. The process proceeds through a sequence of copper-catalyzed substitution, reduction, cyclization, and oxidation steps to yield the final heterocyclic products in good yields (50-90%). ontosight.ai

This MCR strategy highlights how a benzimidamide core can be used as a foundational building block for constructing more complex and medicinally relevant scaffolds. The ability to vary the aldehyde component allows for the creation of a diverse library of substituted quinazolines.

MCRs like the Ugi and Asinger reactions are also powerful tools for generating diverse chemical scaffolds, including various benzodiazepines and other heterocyclic systems, from simpler precursors. iupac.org The principles of these reactions could be readily adapted to use precursors of this compound to explore novel chemical space.

Stereoselective and Asymmetric Synthesis Relevant to this compound Analogues

Stereoselective synthesis refers to a reaction or reaction sequence where one or more new elements of chirality are formed, resulting in the unequal production of stereoisomeric products. rsc.org While this compound itself is an achiral molecule, stereoselective synthesis is highly relevant for creating its chiral analogues, which can have important applications in medicinal chemistry and materials science.

The synthesis of chiral analogues often involves either using a chiral starting material, a chiral auxiliary, or an asymmetric catalyst. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. For instance, natural amino acids like L-proline have been used to promote stereoselective intramolecular aldol (B89426) reactions to form essential bicyclic building blocks. google.com

A relevant strategy is demonstrated in the asymmetric synthesis of analogues of the natural product febrifugine. tandfonline.com This approach involves an organocatalyzed asymmetric Mannich reaction to produce an optically active N-protected S-pelletierine. This chiral building block is then coupled with various substituted quinazolinones to generate the final chiral target molecules. tandfonline.com This highlights a modular approach where a chiral fragment is first synthesized stereoselectively and then combined with a heterocyclic component that could be derived from or related to this compound.

Another powerful technique is the 1,3-dipolar cycloaddition (1,3-DPCA) reaction. For example, the reaction of a nitrile imine with a chiral Schiff base derived from a sugar can lead to the formation of a new chiral center in a triazoline ring with a high degree of stereocontrol. researchgate.net This strategy could be applied to precursors bearing the 4-bromophenyl group to generate novel, optically active heterocyclic analogues.

Scalable Synthesis and Process Chemistry Considerations

Transitioning a synthetic route from a laboratory setting to a larger, commercially viable scale introduces numerous challenges that must be addressed through careful process chemistry. Key considerations for the scalable synthesis of this compound or its analogues include cost-effectiveness, yield, purity, safety, and the avoidance of problematic regioisomers. d-nb.info

The development of a scalable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole, another key bromo-heterocyclic building block, provides a useful case study. Researchers focused on creating a cost-effective, high-yielding (around 92% isolated yield), and commercially viable process that could be performed on a 100 g to 1 kg scale. d-nb.info Similar principles would apply to this compound, where robust and reproducible reaction conditions are paramount.

Small halogenated heteroaromatic rings are valuable monomers for accessing novel chemical structures, often through cross-coupling reactions. researchgate.net Ensuring a scalable and practical route to these building blocks is therefore of high importance.

Scaling up MCRs presents its own unique set of complexities due to the intricate nature of the reaction pathways involving multiple reagents and reaction steps in one pot. A study on scaling a four-component reaction from the laboratory to a pilot scale highlighted the need for careful optimization of reagent addition, temperature control, and solvent choice to maintain yield and purity. For any MCR strategy involving this compound precursors, these process chemistry considerations would be crucial for successful implementation on a larger scale.

Exploration of Chemical Reactivity and Transformation Pathways of 4 Bromobenzimidamide

Nucleophilic Reactivity and Substitution Mechanisms

The reactivity of 4-bromobenzimidamide is significantly influenced by the electrophilic nature of the carbon atom attached to the bromine on the aromatic ring. ksu.edu.sa This polarization facilitates nucleophilic attack, leading to substitution reactions. ksu.edu.sapressbooks.pub The generally accepted mechanism for nucleophilic aromatic substitution on aryl halides with activating groups involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the halogen acts as a leaving group, and the aromatic system is restored. libretexts.org

The presence of the amidine group in this compound can influence the reactivity of the aryl halide towards nucleophilic substitution. Depending on the reaction conditions and the nature of the nucleophile, the amidine moiety can either activate or deactivate the ring. For instance, in copper-catalyzed reactions, 2-iodo- or 2-bromobenzimidamides can undergo SNAr substitution as part of a one-pot synthesis of 4-aminoquinazolines. organic-chemistry.orgresearchgate.net

In some synthetic strategies, the nucleophilic character of the amidine group itself is exploited. For example, this compound can act as an external nucleophile, attacking other electrophilic centers. researchgate.net This dual reactivity, where it can be both the subject of nucleophilic attack and the source of nucleophilic attack, underscores its versatility in complex organic syntheses.

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound serves as a key building block in the synthesis of a variety of fused heterocyclic systems due to its ability to participate in cyclization reactions. These reactions often involve the amidine functional group, which can provide one or two nitrogen atoms to the newly formed heterocyclic ring.

Quinazolines and their derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. This compound has been utilized in several synthetic routes to construct the quinazoline (B50416) scaffold. One notable method involves a one-pot, three-component reaction of 3-bromobenzimidamide hydrochloride, an enaminone, and various alkynes, alkenes, or arylboronic acids. The mechanism proceeds through a sequence of Michael addition, cyclization, isomerization, and dehydration, followed by a palladium-catalyzed coupling reaction. thieme-connect.com

Another efficient approach is the copper-catalyzed synthesis of 4-aminoquinazolines from 2-iodo- or 2-bromobenzimidamides, aldehydes, and sodium azide (B81097). organic-chemistry.orgresearchgate.net This process involves a cascade of copper-catalyzed SNAr substitution, reduction, cyclization, oxidation, and tautomerization. organic-chemistry.orgresearchgate.net Intramolecular cyclization of compounds derived from this compound hydrochloride is also a documented pathway to quinazoline derivatives. google.com

Table 1: Examples of Quinazoline Synthesis Involving Benzimidamide Derivatives This table is interactive. Users can sort and filter the data.

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| 3-Bromobenzimidamide hydrochloride, enaminone, alkynes/alkenes/arylboronic acids | Pd catalyst, K₂CO₃ | 4-Phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]-substituted pyrimidines | thieme-connect.com |

| 2-Iodo- or 2-bromobenzimidamides, aldehydes, sodium azide | Copper catalyst | 4-Aminoquinazolines | organic-chemistry.orgresearchgate.net |

| This compound hydrochloride derivative | Intramolecular cyclization | Quinazoline derivative | google.com |

This compound derivatives are also valuable precursors for the synthesis of 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) ring systems. The construction of 1,2,4-oxadiazoles often involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. For instance, 4-bromo-N'-hydroxybenzimidamide can be reacted with an activated carboxylic acid, followed by cyclization to form the 1,2,4-oxadiazole ring. mdpi.com This cyclization can be effectively catalyzed by reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com

The synthesis of 1,2,4-triazoles can be achieved through various condensation reactions. While direct examples involving this compound are less common in the provided context, the general strategies often involve the reaction of amidines or related nitrogen-containing functional groups with hydrazines or other suitable reagents. scispace.comjrespharm.com For example, the Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. scispace.com

The versatility of this compound extends to the synthesis of pyrimidine (B1678525) and pyrimidoindole frameworks. A one-pot, three-component reaction involving 3-bromobenzimidamide hydrochloride, an enaminone, and various coupling partners (alkynes, alkenes, or arylboronic acids) has been developed to produce substituted pyrimidines. thieme-connect.com This multicomponent reaction strategy highlights the efficiency of using this compound as a key building block. thieme-connect.com

Furthermore, this compound hydrochloride has been successfully employed in the synthesis of polysubstituted pyrimido[4,5-b]indoles. acs.org In a base-promoted tandem cyclization, it reacts with 2-(indol-3-yl)naphthoquinones, leading to the formation of three nitrogen heterocyclic rings in a single pot under transition-metal-free conditions. acs.org This reaction demonstrates the ability of the amidine group to participate in complex cascade reactions to build intricate molecular architectures. acs.org

Intramolecular annulation, or ring-forming, reactions are a powerful tool in heterocyclic synthesis. Derivatives of this compound can be designed to undergo such cyclizations. For example, intramolecular annulation of ortho-halogenated N-phenylpyrimidin-4-amines is a known method for constructing the pyrrole (B145914) ring in pyrimidoindoles. acs.org While this example doesn't directly start with this compound, it illustrates the principle of using a halogenated precursor for intramolecular C-N bond formation.

More directly, intramolecular nucleophilic substitution can occur where a nucleophilic part of a molecule containing the this compound scaffold displaces the bromine atom to form a new ring. researchgate.net These reactions are crucial for creating fused heterocyclic systems where the benzene (B151609) ring of the original this compound becomes part of a larger, polycyclic structure. acs.orgresearchgate.net

Electrophilic Transformations and Functionalization

While the nucleophilic reactivity of this compound is prominent, electrophilic transformations can also be envisioned, although they are less commonly reported in the provided context. The benzene ring, being substituted with a bromine atom, is generally deactivated towards electrophilic aromatic substitution. However, under specific conditions, further functionalization might be possible.

The primary site for electrophilic attack would likely be the amidine group, which contains lone pairs of electrons on the nitrogen atoms. Protonation of the amidine is a common electrophilic interaction. The functionalization of the core structure often occurs through reactions that transform the initial product of a nucleophilic substitution or cyclization reaction. For instance, after the formation of a heterocyclic system using this compound, the bromine atom can serve as a handle for further diversification through cross-coupling reactions like Suzuki or Sonogashira reactions. core.ac.uk This allows for the introduction of a wide variety of functional groups onto the final heterocyclic scaffold.

Tandem and Cascade Reactions Utilizing this compound

This compound serves as a valuable precursor in tandem and cascade reactions, which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These reactions leverage the dual reactivity of the imidamide moiety to rapidly construct complex heterocyclic architectures, which are of significant interest in medicinal and materials chemistry.

One prominent application of benzimidamides, including the 4-bromo derivative, is in multi-component reactions (MCRs) for the synthesis of substituted pyrimidines. thieme-connect.com In a typical one-pot, three-component reaction, this compound hydrochloride can be reacted with an enaminone and various coupling partners such as alkynes, alkenes, or arylboronic acids. thieme-connect.com This process is generally catalyzed by a palladium catalyst and proceeds through a sequence of Michael addition, cyclization, isomerization, and dehydration to form the pyrimidine core. This is followed by a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Heck, or Suzuki) at the bromine-substituted position, demonstrating a powerful cascade approach to creating a library of diverse pyrimidine derivatives. thieme-connect.com

Another significant cascade reaction involves the base-promoted tandem cyclization of benzamidines with other reactive partners to form polycyclic N-heterocycles. acs.org For instance, the reaction of a benzamidine (B55565) with a 2-(indol-3-yl)naphthoquinone can initiate a sequence involving the ring opening of the naphthoquinone and subsequent recyclization. acs.org This process constructs multiple nitrogen-containing heterocyclic rings in one pot under transition-metal-free conditions, forming structurally novel pyrimido[4,5-b]indoles. acs.org The 4-bromo substituent on the benzimidamide starting material remains as a functional handle for further synthetic diversification.

The table below outlines a representative example of a tandem reaction utilizing a benzimidamide building block.

Table 1: Representative Tandem Reaction Involving a Benzimidamide Moiety

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Base | Key Steps in Cascade | Product Class |

|---|---|---|---|---|---|

| Enaminone | 3-Bromobenzimidamide HCl thieme-connect.com | Alkyne / Alkene / Arylboronic Acid thieme-connect.com | Pd Catalyst / K₂CO₃ thieme-connect.com | Michael Addition, Cyclization, Dehydration, Cross-Coupling (e.g., Sonogashira, Heck, Suzuki) thieme-connect.com | Substituted Pyrimidines thieme-connect.com |

Mechanistic Investigations of this compound Reactions (e.g., Oxidative Aromatization, Defluorinative Aromatization)

The utility of this compound in synthesizing aromatic heterocycles is deeply rooted in the mechanistic pathways that govern the final steps of the reaction cascades. Two such crucial terminal steps are oxidative aromatization and defluorinative aromatization.

Oxidative Aromatization is a common mechanism in the synthesis of N-heterocycles like quinazolines from amidine precursors. frontiersin.orgnih.gov In many cascade sequences, the initial cyclization of this compound with a suitable partner (e.g., an o-aminobenzophenone or a 2-aminoaryl methanol (B129727) derivative) leads to a non-aromatic, dihydro-heterocyclic intermediate. frontiersin.orgnih.gov This intermediate, for example a dihydroquinazoline, must then lose two hydrogen atoms to achieve the thermodynamically stable aromatic system. nih.gov This final aromatization step is often facilitated by an external oxidant present in the reaction mixture, such as molecular oxygen (air), or through an acceptorless dehydrogenative coupling (ADC) mechanism catalyzed by transition metals like copper, iridium, or manganese. nih.govorganic-chemistry.org The driving force for this step is the formation of the highly stable aromatic ring.

Defluorinative Aromatization represents a more specialized, yet powerful, pathway observed in reactions involving fluorinated substrates. researchgate.net While not a direct reaction of this compound itself, the principles are relevant to its potential reactions with fluorinated compounds. Research has shown that in reactions leading to fluorinated heterocycles, the cleavage of carbon-fluorine (C-F) bonds can be a key step in the aromatization process. nih.gov For instance, a cascade reaction might involve the coupling of a nucleophile with a polyfluorinated ketone, followed by cyclization. nih.gov The resulting intermediate can then undergo a series of defluorination steps to form the final aromatic product. nih.gov

In the context of this compound, its interaction with gem-difluoroalkenes has been considered. Mechanistic proposals suggest that the dual nucleophilic sites of the amidine could preferentially engage in conventional condensation and cyclization rather than promoting a defluorination pathway in certain substrates. researchgate.net However, in a different scenario, a reaction cascade could be designed where an intermediate formed from this compound and a fluorinated partner undergoes aromatization via the loss of a fluoride ion, often facilitated by a Lewis acid or a transition metal catalyst. nih.gov Mechanistic studies reveal that such pathways can lead to the formation of different products compared to simple oxidative aromatization. researchgate.net

The table below compares the key features of these two mechanistic pathways.

Table 2: Comparison of Aromatization Mechanisms

| Feature | Oxidative Aromatization | Defluorinative Aromatization |

|---|---|---|

| Precursor Intermediate | Dihydro-heterocycle (e.g., Dihydroquinazoline) nih.gov | Fluorinated, non-aromatic cyclic intermediate nih.gov |

| Bonds Broken | Two C-H bonds | One or more C-F bonds, often a C-H bond as well |

| Driving Force | Formation of a stable aromatic system | Formation of a stable aromatic system and a strong metal-fluoride or H-F bond |

| Typical Reagents/Catalysts | O₂ (air), Transition-metal catalysts (Cu, Ir, Mn), Oxidants (e.g., IBX) nih.govorganic-chemistry.org | Transition-metal catalysts, Lewis acids, Bases nih.gov |

| Byproducts | H₂O or H₂ (in ADC) | Metal fluorides, HF |

Rational Design and Synthesis of 4 Bromobenzimidamide Based Chemical Entities for Research Applications

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. georgiasouthern.edunih.gov These studies are instrumental in the rational design of more potent and selective therapeutic agents. nih.gov For benzimidazole (B57391) derivatives, a class of compounds to which 4-Bromobenzimidamide can be considered a precursor, SAR analyses have revealed that substitutions at various positions on the benzimidazole nucleus significantly impact their pharmacological effects. mdpi.comresearchgate.net

The design of derivatives often begins with a core scaffold, like this compound, which is then systematically modified. lifechemicals.com The bromine atom on the phenyl ring of this compound is a particularly useful handle for synthetic modification. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce a variety of aryl or heteroaryl groups at this position. researchgate.net This allows for the exploration of how different substituents at the 4-position of the benzamide (B126) moiety affect biological activity.

A study on deoxycholic acid amides, for example, utilized a para-bromophenyl moiety to investigate the influence of different linkers on the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1) and 2 (TDP2), enzymes implicated in DNA repair in cancer cells. mdpi.com The synthesis of 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives from a para-bromobenzaldehyde precursor demonstrated how the nature of the heterocyclic linker impacts inhibitory activity against these enzymes. mdpi.com

The following table summarizes key SAR findings for derivatives that can be conceptually related to modifications of the this compound scaffold:

| Scaffold/Derivative Class | Key SAR Observation | Target/Activity |

| Benzimidazole-acridine derivatives | Substitution at the C5 position of the benzimidazole ring is crucial for anti-inflammatory and CDK-inhibitory activities. A nitro group at C5 showed pronounced activity, while amino or methyl groups led to a loss of activity. mdpi.com | Anti-inflammatory, CDK inhibition |

| 2-Phenyl-substituted benzimidazoles | A lipophilic group at the R5 position favors COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition. mdpi.com | COX-1/COX-2 inhibition |

| Deoxycholic acid amides with a para-bromophenyl moiety | The nature of the linker between the steroid scaffold and the para-bromophenyl group influences inhibitory activity against TDP1 and TDP2. mdpi.com | TDP1/TDP2 inhibition |

These examples underscore the importance of systematic structural modifications and the subsequent evaluation of biological activity to establish clear SAR trends. This knowledge, in turn, guides the design of next-generation compounds with improved properties.

Focused Library Synthesis of this compound Analogues

Focused library synthesis is a powerful strategy in drug discovery to rapidly generate a collection of structurally related compounds for screening against a specific biological target or pathway. nih.govnih.gov The this compound scaffold is an excellent starting point for creating such libraries due to its synthetic tractability. lookchem.com

One common approach involves multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This strategy is highly efficient for building molecular diversity. thieme-connect.com For example, a one-pot, three-component synthesis has been developed to create a library of 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]pyrimidine derivatives. thieme-connect.com This reaction utilizes an enaminone, 3-bromobenzimidamide hydrochloride (a positional isomer of the target compound), and various alkynes, alkenes, or arylboronic acids. The process involves a sequence of Michael addition, cyclization, isomerization, and dehydration, followed by a palladium-catalyzed cross-coupling reaction (Sonogashira, Heck, or Suzuki). thieme-connect.com

The synthesis of a focused library of (S)-4-bromo-N-(1-phenylethyl)benzamide analogues was achieved through a two-step process. researchgate.net First, 4-bromobenzoic acid was coupled with (S)-1-phenylethanamine to yield the benzamide. Subsequently, a Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids was used to generate a library of arylated analogues in moderate to good yields. researchgate.net

The table below illustrates a general scheme for the focused library synthesis of 4-arylbenzimidamide derivatives from this compound.

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Arylboronic acid | Suzuki-Miyaura Coupling | 4-Arylbenzimidamides |

| This compound | Alkene | Heck Coupling | 4-Alkenylbenzimidamides |

| This compound | Alkyne | Sonogashira Coupling | 4-Alkynylbenzimidamides |

This approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the identification of compounds with desired biological activities. lifechemicals.com

Development of Chemical Probes Incorporating this compound Moieties

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular or in vivo context. rjeid.comrsc.org The development of effective chemical probes is crucial for target validation in drug discovery. rjeid.com The this compound scaffold can be incorporated into the design of chemical probes due to its potential to be derivatized with reporter groups, such as fluorophores or affinity tags.

The design of a chemical probe often involves three key components: a recognition element that binds to the target, a linker, and a reporter group. The this compound moiety can serve as or be part of the recognition element. The bromine atom provides a convenient site for introducing a linker, which can then be attached to a reporter group.

For instance, the synthesis of fluorescent probes often utilizes Fluorescence Resonance Energy Transfer (FRET), where the probe contains a donor and an acceptor fluorophore. rsc.org A change in the conformation of the probe upon binding to its target can alter the distance between the fluorophores, leading to a change in the FRET signal. rsc.org While specific examples of F-labeled probes directly derived from this compound are not detailed in the provided context, the principles of probe design are applicable. A hypothetical design could involve coupling a fluorescent reporter to the 4-position of the benzimidamide ring via a suitable linker.

The development of probes for in vivo imaging techniques like Magnetic Resonance Imaging (MRI) is another important area. rsc.org For example, ¹⁹F MRI probes are of interest due to the low background signal of fluorine in biological systems. rsc.org The bromine in this compound could potentially be replaced with a fluorine-containing group to generate such a probe.

The following table outlines the key components in the design of a chemical probe based on the this compound scaffold.

| Probe Component | Function | Potential Implementation with this compound |

| Recognition Element | Binds to the biological target of interest. | The this compound core or a derivative thereof. |

| Linker | Connects the recognition element to the reporter group. | An alkyl or polyethylene (B3416737) glycol chain attached at the 4-position (replacing bromine). |

| Reporter Group | Enables detection and quantification of the probe-target interaction. | A fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin). |

The rational design and synthesis of such probes, incorporating the this compound moiety, can provide valuable tools for elucidating biological pathways and identifying new therapeutic targets.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromobenzimidamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment, connectivity, and number of unique atoms in a molecule.

For 4-bromobenzimidamide hydrochloride, NMR spectra recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) reveal characteristic signals. In the ¹H-NMR spectrum, the protons of the amidinium group (-C(NH₂)NH₂) appear as two broad singlets at high chemical shifts, δ 9.58 and δ 9.42 ppm, due to the deshielding effect of the adjacent nitrogen atoms and the acidic nature of the protons in the hydrochloride salt. The aromatic protons on the p-substituted benzene (B151609) ring appear as two distinct doublets at δ 7.85 and δ 7.81 ppm, with a coupling constant (J) of 8.0 Hz, which is typical for ortho-coupled protons on a benzene ring. worktribe.com

The ¹³C-NMR spectrum provides complementary information. worktribe.com The carbon atom of the imidamide group (C=N) is observed at δ 165.4 ppm. The two pairs of chemically equivalent aromatic carbons appear at δ 132.5 ppm and δ 130.7 ppm, while the carbon atom bonded to the bromine (C-Br) is found at δ 128.0 ppm. worktribe.com

Table 1: NMR Spectroscopic Data for this compound Hydrochloride in d6-DMSO

| Spectrum | Chemical Shift (δ ppm) | Multiplicity / Assignment | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| ¹H-NMR (400 MHz) | 9.58, 9.42 | br s, NH₂ | - | worktribe.com |

| 7.85 | d, 2x Ar-H | 8.0 | ||

| 7.81 | d, 2x Ar-H | 8.0 | ||

| ¹³C-NMR (101 MHz) | 165.4 | C (Imidamide) | - | worktribe.com |

| 132.5 | 2x CH (Aromatic) | - | ||

| 130.7 | 2x CH (Aromatic) | - | ||

| 128.0 | C-Br (Aromatic) | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not detailed in readily available literature, analysis of its derivatives provides crucial insights into molecular conformation and intermolecular interactions.

A representative example is the derivative N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, whose structure has been determined by single-crystal X-ray diffraction. researchgate.net The study reveals that the compound crystallizes in the monoclinic system with the space group P2₁. researchgate.net The unit cell parameters define the dimensions of the repeating unit in the crystal lattice. Such analyses are critical for understanding packing motifs and non-covalent interactions, such as hydrogen bonds, which dictate the macroscopic properties of the material. The determination of crystal structures for various derivatives, including those of pyrimido[4,5-b]indoles and other heterocyclic systems synthesized from bromobenzamidines, has been noted as a key step in their characterization. researchgate.netacs.org

Table 2: Crystallographic Data for the Derivative N-(4-Bromophenyl)-4-methoxybenzenesulfonamide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | |

| Unit Cell Dimensions | a = 11.9124(7) Å b = 4.9670(3) Å c = 11.9124(7) Å β = 104.71° |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound, the calculated molecular weight is 199.05 g/mol , corresponding to its chemical formula C₇H₇BrN₂. nih.govlookchem.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can unequivocally confirm the elemental composition.

The analysis of derivatives often employs HRMS to verify the successful outcome of a chemical reaction. For example, the derivative 5-(4-Bromophenoxy)-3-phenyl-1,2,4-thiadiazole was analyzed using HRMS with an electrospray time-of-flight (ES-TOF+) detector. worktribe.com The experimentally measured mass was found to be 332.9696, which is in excellent agreement with the calculated mass of 332.9697 for the molecular formula C₁₄H₁₀N₂SBrO. worktribe.com This level of accuracy provides unambiguous confirmation of the molecule's identity.

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Technique | Calculated Mass (Da) | Found Mass (Da) | Reference |

|---|---|---|---|---|

| This compound | Computed | 199.05 (Molecular Weight) 197.97926 (Exact Mass) | N/A | nih.govlookchem.com |

| 5-(4-Bromophenoxy)-3-phenyl-1,2,4-thiadiazole | HRMS (ES-TOF+) | 332.9697 | 332.9696 | worktribe.com |

Computational and Theoretical Chemical Studies of 4 Bromobenzimidamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-bromobenzimidamide. mdpi.compsu.edu These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution. pku.edu.cnmongoliajol.info

DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G**, are commonly used to optimize the ground-state molecular structure of organic compounds. mdpi.com For this compound, these calculations can determine bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable energetic state.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap are critical in predicting the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is invaluable for understanding intermolecular interactions and predicting sites of chemical reactions. mongoliajol.info

Table 1: Computed Properties of this compound This table presents computationally derived properties of this compound.

| Property | Value | Method of Calculation |

| Molecular Formula | C7H7BrN2 | PubChem 2.2 |

| Molecular Weight | 199.05 g/mol | PubChem 2.2 |

| XLogP3 | 1.8 | XLogP3 3.0 |

| Exact Mass | 197.97926 Da | PubChem 2.2 |

| Polar Surface Area | 49.9 Ų | Cactvs 3.4.8.18 |

| Data sourced from PubChem CID 4436571. nih.gov |

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques are powerful tools for investigating the mechanisms of chemical reactions involving this compound. muni.cz These methods allow for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies, providing a dynamic view of the transformation process. frontiersin.org

For instance, in the synthesis of quinazoline (B50416) derivatives, where amidines like this compound can be key reactants, computational modeling can elucidate the step-by-step mechanism. researchgate.net This might involve modeling the initial coordination of reactants, subsequent cyclization steps, and the final product formation. By calculating the energy profile of the reaction, researchers can identify the most favorable pathway and understand the role of catalysts. frontiersin.org

These simulations can also be used to study the synthesis of various heterocyclic compounds. For example, the formation of 1,2,4-oxadiazoles from O-acylated amidoximes, which can be derived from this compound, can be modeled to understand the cyclization process. mdpi.com

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers predictive models for the reactivity and selectivity of this compound in various organic transformations. rsc.orgchemrxiv.org By analyzing the electronic properties and steric factors of the molecule, it is possible to forecast how it will behave in a given reaction environment.

Global and local reactivity descriptors, derived from DFT calculations, are crucial for these predictions. fupress.net Global descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index provide a general measure of the molecule's reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

This predictive capability is particularly valuable in designing synthetic routes. For example, in reactions where multiple products are possible, computational models can help predict the major product, thus guiding the choice of reaction conditions to enhance selectivity. uea.ac.uk This is essential for the efficient synthesis of complex molecules where this compound might serve as a building block.

In Silico Screening and Virtual Design of Analogues

In silico screening and the virtual design of analogues represent a modern, computer-aided approach to drug discovery and materials science, where this compound can serve as a scaffold or starting point. ambeed.com These computational techniques allow for the rapid evaluation of large libraries of virtual compounds, identifying those with the highest potential for desired biological activity or material properties.

The process often begins with the known structure of this compound, which can then be systematically modified in a virtual environment to create a library of analogues. These analogues are then subjected to computational screening methods, such as molecular docking, to predict their binding affinity to a specific biological target, like an enzyme or a receptor. mdpi.com

This approach significantly accelerates the discovery process by prioritizing a smaller, more promising set of compounds for actual synthesis and experimental testing. The insights gained from these virtual screenings can also guide the rational design of new analogues with improved properties, such as enhanced binding affinity or better pharmacokinetic profiles.

Analytical Methodologies for the Assessment of 4 Bromobenzimidamide and Its Reaction Outputs

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and purity assessment of 4-Bromobenzimidamide and its reaction products. The selection of chromatographic conditions is critical to achieving optimal separation and resolution from starting materials, intermediates, and byproducts.

Research on compounds structurally related to this compound, such as those containing a 4-bromobenzamidine moiety, provides a strong foundation for developing specific HPLC methods. In a study focused on 3-Hydroxypropanamidines (HPAs), a derivative containing a 4-bromobenzamidine group was analyzed for purity using a standardized HPLC method, the details of which are invaluable for the analysis of this compound itself.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound and similar compounds would employ a C8 or C18 stationary phase. The mobile phase composition is generally a gradient system of an aqueous buffer (often with a mild acid like formic acid or phosphoric acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Table 1: Illustrative HPLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | Condition |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

| Injection Volume | 5 µL |

This method, adapted from a validated procedure for a related sulfonamide hydrochloride, demonstrates a robust approach to separating polar and non-polar entities within a sample mixture. The gradient elution allows for the effective separation of compounds with a wide range of polarities, which is essential when analyzing reaction outputs that may contain unreacted starting materials, the desired product, and various byproducts. The choice of a C8 column suggests a balance between retention for non-polar compounds and elution of more polar ones. UV detection at 265 nm is often suitable for aromatic compounds containing a chromophore like the brominated benzene (B151609) ring in this compound.

Quantitative Analytical Protocols for Compound Content

For the determination of the exact amount of this compound in a sample, quantitative analytical protocols are necessary. These methods are vital for yield calculations in synthesis, for quality control of the final product, and for studying the kinetics of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) with external or internal standards is a widely used quantitative technique. By constructing a calibration curve with known concentrations of a pure this compound standard, the concentration of the compound in an unknown sample can be accurately determined from its peak area in the chromatogram.

An example of a quantitative HPLC method for a related compound, p-aminobenzamidine, utilizes ion-pair reversed-phase chromatography. This technique is particularly useful for polar and ionic compounds that are not well-retained on traditional reversed-phase columns.

Table 2: Example of an Ion-Pair RP-HPLC Method for Quantitative Analysis of a Benzamidine (B55565) Derivative

| Parameter | Condition |

| Column | C18 stationary phase |

| Mobile Phase | Acidic buffer containing an ion-pairing agent (e.g., hexanesulfonic acid) and an organic modifier |

| Detection | UV |

| Quantification | Based on a calibration curve of the reference standard |

In this method, the mobile phase is made acidic to ensure that the benzamidine group is protonated (positively charged). The ion-pairing agent, such as hexanesulfonic acid, then forms an ion pair with the protonated analyte, increasing its retention on the non-polar C18 column. This allows for excellent separation and subsequent quantification. The relative standard deviation for such methods is typically low (below 2%), indicating high precision.

Spectrophotometric Methods , while generally less specific than HPLC, can also be adapted for the quantitative analysis of this compound, particularly in simpler matrices or for rapid screening. These methods often rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. For instance, methods developed for other benzimidazole (B57391) derivatives involve oxidation with N-bromosuccinimide followed by a coupling reaction to form a chromophore.

Table 3: General Steps for a Potential Spectrophotometric Assay for this compound

| Step | Description |

| 1. Reaction | Reaction of this compound with a suitable chromogenic reagent. |

| 2. Measurement | Measurement of the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax). |

| 3. Quantification | Determination of the concentration using a calibration curve prepared from standard solutions of this compound. |

The development of such a method would require careful optimization of reaction conditions, including pH, temperature, and reagent concentrations, to ensure a stable and reproducible colorimetric response.

常见问题

Basic Research Questions

Q. How can I optimize the synthesis of 4-Bromobenzimidamide hydrochloride to improve yield and purity?

- Methodological Answer :

- Start by reviewing synthetic routes in the literature. For example, using HCl, ammonium carbonate, or hexamethyldisilazane in varying solvents (e.g., ethanol, THF) at temperatures ranging from 0–25°C can yield 85–97% .

- Systematically vary parameters (solvent polarity, reaction time, stoichiometry) and monitor outcomes via TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity with melting point analysis and ¹H/¹³C NMR .

- Table 1 : Synthesis Conditions from Literature

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HCl + NH₃ | Ethanol | 25 | 85 |

| (NH₄)₂CO₃ | THF | 0 | 92 |

| Hexamethyldisilazane | DCM | 15 | 97 |

Q. What safety protocols are essential when handling this compound hydrochloride?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact; if exposed, flush eyes/skin with water for 15+ minutes and seek medical help .

- Store in a dry, ventilated, and cool environment (<4°C) away from ignition sources due to flammability risks. Dispose via certified hazardous waste protocols .

Q. How do I characterize this compound hydrochloride using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and imidamide NH₂ signals (δ 5.5–6.0 ppm).

- IR : Confirm C=N stretching (~1640 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- MS : Molecular ion peak at m/z 235.5 (M+H⁺) . Cross-validate with elemental analysis (C, H, N, Br, Cl) to confirm stoichiometry.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Design kinetic experiments (e.g., varying nucleophile concentration, solvent polarity) to determine rate laws. Use DFT calculations to model transition states and compare with experimental activation energies .

- Monitor intermediates via in-situ techniques like NMR or Raman spectroscopy. For example, track bromide release via ion chromatography to confirm SN2 pathways .

Q. How should I address contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer :

- Replicate experiments to confirm reproducibility. Cross-check with alternative techniques (e.g., X-ray crystallography for structural ambiguity or LC-MS for purity).

- Analyze solvent effects (e.g., DMSO-d6 vs. CDCl₃ in NMR) and consider tautomeric equilibria in imidamide groups, which may cause peak splitting .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to screen analogs against target proteins (e.g., enzymes with imidamide-binding pockets). Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

- Apply QSAR models trained on electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors .

Data Management and Reproducibility

Q. How can I ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound research?

- Methodological Answer :

- Use electronic lab notebooks (e.g., Chemotion ELN) to document raw data, reaction conditions, and spectral files. Deposit datasets in repositories like RADAR4Chem or Chemotion with persistent identifiers (DOIs) .

- Follow metadata standards (e.g., ISA-Tab) to describe experimental variables, enabling replication .

Q. What strategies mitigate bias when analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。